molecular formula C16H16BrNO3 B5836254 N-(4-bromo-3-methylphenyl)-3,4-dimethoxybenzamide

N-(4-bromo-3-methylphenyl)-3,4-dimethoxybenzamide

Cat. No. B5836254
M. Wt: 350.21 g/mol
InChI Key: GNWHZQLSJKLODU-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-3,4-dimethoxybenzamide, also known as BDMC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDMC belongs to the class of benzamides, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-3,4-dimethoxybenzamide is not fully understood. However, it has been proposed that N-(4-bromo-3-methylphenyl)-3,4-dimethoxybenzamide exerts its anti-cancer activity by inducing apoptosis, which is programmed cell death. N-(4-bromo-3-methylphenyl)-3,4-dimethoxybenzamide has also been shown to inhibit the growth and proliferation of cancer cells by suppressing the activity of certain enzymes, such as matrix metalloproteinases.
Biochemical and Physiological Effects
N-(4-bromo-3-methylphenyl)-3,4-dimethoxybenzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. N-(4-bromo-3-methylphenyl)-3,4-dimethoxybenzamide has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

N-(4-bromo-3-methylphenyl)-3,4-dimethoxybenzamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. N-(4-bromo-3-methylphenyl)-3,4-dimethoxybenzamide is also stable under normal laboratory conditions and can be stored for long periods of time. However, one limitation of N-(4-bromo-3-methylphenyl)-3,4-dimethoxybenzamide is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research of N-(4-bromo-3-methylphenyl)-3,4-dimethoxybenzamide. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(4-bromo-3-methylphenyl)-3,4-dimethoxybenzamide has been shown to have neuroprotective effects and may be able to prevent or slow the progression of these diseases. Another potential application is in the development of new anti-cancer drugs. N-(4-bromo-3-methylphenyl)-3,4-dimethoxybenzamide has shown promising results in preclinical studies and may be a viable candidate for further development. Additionally, further research is needed to fully understand the mechanism of action of N-(4-bromo-3-methylphenyl)-3,4-dimethoxybenzamide and to identify any potential side effects or toxicity.

Synthesis Methods

The synthesis of N-(4-bromo-3-methylphenyl)-3,4-dimethoxybenzamide involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-bromo-3-methyl aniline in the presence of a base, such as triethylamine, to yield N-(4-bromo-3-methylphenyl)-3,4-dimethoxybenzamide. The overall yield of this synthesis method is approximately 50%.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-3,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-oxidant properties. N-(4-bromo-3-methylphenyl)-3,4-dimethoxybenzamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO3/c1-10-8-12(5-6-13(10)17)18-16(19)11-4-7-14(20-2)15(9-11)21-3/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWHZQLSJKLODU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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